1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dipropyl- is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core substituted with carboxamide and dichloro groups, as well as dipropyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dipropyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere.
Introduction of Carboxamide Group: The carboxamide group is introduced through the reaction of the naphthyridine core with appropriate carboxylic acid derivatives under suitable conditions.
Dipropyl Substitution: The final step involves the substitution of the naphthyridine core with dipropyl chains using alkylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dipropyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dipropyl- involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-3-carboxamide derivatives: These compounds share the naphthyridine core and carboxamide group but differ in their substituents.
1,6-Naphthyridine derivatives: These compounds have a similar naphthyridine core but differ in the position of nitrogen atoms and substituents.
1,5-Naphthyridine derivatives: These compounds have a different arrangement of nitrogen atoms in the naphthyridine core.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dipropyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its dichloro and dipropyl groups contribute to its potent anticancer and anti-inflammatory activities, setting it apart from other naphthyridine derivatives .
Properties
CAS No. |
156991-90-1 |
---|---|
Molecular Formula |
C15H17Cl2N3O |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2,4-dichloro-N,N-dipropyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C15H17Cl2N3O/c1-3-8-20(9-4-2)15(21)11-12(16)10-6-5-7-18-14(10)19-13(11)17/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
GBOLBZMYVZSNQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.